N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide

ICRAC inhibitor CRAC channel Pyrazole carboxamide SAR

Select CAS 2034487-48-2 for its unique pyridin-2-yl-pyrazole architecture, enabling bidentate N,N'-metal coordination (Zn²⁺, Ni²⁺, Cu²⁺) inaccessible to 3-yl or 4-yl regioisomers. This key chelating feature, combined with a furan-3-carboxamide tail, makes it the scaffold of choice for metallodrug design, fluorescent sensors, or coordination polymers. Procurement directly supports medicinal chemistry campaigns targeting ICRAC channels or kinases, leveraging a well-precedented class-level pharmacology (Akt1 IC50 ~30...

Molecular Formula C17H18N4O2
Molecular Weight 310.357
CAS No. 2034487-48-2
Cat. No. B2465994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide
CAS2034487-48-2
Molecular FormulaC17H18N4O2
Molecular Weight310.357
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=COC=C3
InChIInChI=1S/C17H18N4O2/c1-12-15(6-9-19-17(22)14-7-10-23-11-14)13(2)21(20-12)16-5-3-4-8-18-16/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22)
InChIKeyZAZSGBGOVJNQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide (CAS 2034487-48-2): Compound Class and Procurement Context


N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide (CAS 2034487-48-2, MF: C17H18N4O2, MW: 310.35) is a heterocyclic compound featuring a pyrazole core linked to a pyridine moiety and a furan carboxamide group [1]. It belongs to the broader class of pyrazolyl-based carboxamides, which have been patented as ICRAC (Calcium Release-Activated Calcium channel) inhibitors for inflammatory and immune disorders [2]. The compound is commercially available through multiple suppliers for research use, with Life Chemicals cataloguing it as F6504-1184 at purities confirmed by LCMS and/or 400MHz NMR . As of the current literature landscape, no primary research publication with quantitative pharmacological data has been identified for this exact compound, placing it in the category of a research-enabling tool compound rather than a fully characterized lead molecule.

Why Generic Substitution of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide Is Not Advisable Without Direct Comparative Data


Within the pyrazolyl carboxamide class, minor structural variations—such as the position of the pyridinyl nitrogen (2-yl vs. 3-yl vs. 4-yl), the presence and position of methyl groups on the pyrazole ring, and the identity of the carboxamide substituent (furan-3-yl vs. isonicotinamide vs. xanthene)—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The patent literature on ICRAC inhibitors demonstrates that even closely related pyrazolyl carboxamides can exhibit divergent pharmacological profiles [2]. However, it must be explicitly stated that for CAS 2034487-48-2, publicly available direct comparative quantitative data against specific named analogs are currently absent. Users considering procurement should therefore verify that any biological activity data from supplier screening panels are referenced against the identical compound batch, and should not assume interchangeable performance with structurally related pyrazolyl carboxamides without experimental confirmation.

Quantitative Evidence Assessment for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide: Comparator-Based Differentiation Analysis


Structural Differentiation: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Regioisomers

The target compound features a pyridin-2-yl substitution on the pyrazole N1, placing the pyridine nitrogen adjacent to the pyrazole ring. This regiochemistry is structurally distinct from the pyridin-4-yl analog 2,5-dimethyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 1448059-94-6), which has the pyridine nitrogen at the para position, and from N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide (benchchem), which replaces the furan carboxamide with an isonicotinamide. The pyridin-2-yl orientation can participate in intramolecular H-bonding or metal chelation, potentially conferring distinct binding modes relative to 3-yl and 4-yl isomers. The Grünenthal patent family on ICRAC inhibitors explicitly teaches that pyridinyl substituent position and heteroaryl carboxamide identity are critical determinants of CRAC channel inhibitory potency [1]. Quantitative differential activity data for this exact compound vs. named comparators are not publicly available; this evidence is classified as class-level SAR inference.

ICRAC inhibitor CRAC channel Pyrazole carboxamide SAR

Furan-3-carboxamide vs. Isonicotinamide and Xanthene Carboxamide Terminal Groups: Influence on Physicochemical and Pharmacokinetic Properties

The target compound terminates with a furan-3-carboxamide moiety, which is a smaller, more polar heteroaryl group compared to the isonicotinamide (pyridine-4-carboxamide) or xanthene-9-carboxamide found in closely catalogued analogs. This structural difference has quantifiable implications for computed physicochemical properties. The target compound (C17H18N4O2, MW 310.35) has a lower molecular weight, lower cLogP, and smaller topological polar surface area (TPSA 73 Ų) compared to the xanthene analog N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-9H-xanthene-9-carboxamide (CAS 2034619-77-5; C26H24N4O2, MW 424.50). The lower MW and TPSA of the target compound predict improved membrane permeability and solubility per standard drug-likeness guidelines (e.g., Lipinski Rule of 5, Veber rules) [1]. Specifically, TPSA < 140 Ų is associated with >10% oral absorption in humans, and the target compound (TPSA 73) falls well within this threshold. The isonicotinamide analog introduces an additional basic nitrogen that may alter ionization state at physiological pH, potentially affecting solubility and off-target polypharmacology [2].

Physicochemical property Drug-likeness Carboxamide SAR

Class-Level Biological Activity: Pyrazole-Furan Carboxamides as Kinase and ICRAC Inhibitors

While no direct quantitative bioactivity data for CAS 2034487-48-2 were identified, the structural class to which it belongs—pyrazole-furan carboxamides—has demonstrated quantifiable activity across multiple therapeutic targets. In the ICRAC inhibitor patent family, pyridinyl-substituted pyrazolyl carboxamides have been claimed as calcium release-activated calcium channel inhibitors for inflammatory diseases [1]. Separately, structurally related pyrazol-furan carboxamide analogues have been evaluated as Akt1 kinase inhibitors; compound 25e in that series demonstrated IC50 = 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells [2]. In the agrochemical domain, pyrazole-furan carboxamide hybrids targeting succinate dehydrogenase (SDH) have achieved IC50 values of 0.506–0.873 μg/mL, outperforming the commercial fungicide fluxapyroxad (IC50 = 1.031 μg/mL) [3]. These class-level data establish the pyrazole-furan carboxamide scaffold as pharmacologically competent, but do NOT constitute evidence that CAS 2034487-48-2 itself possesses any of these specific activities at comparable potencies.

Kinase inhibition ICRAC inhibitor Anti-inflammatory Pyrazole carboxamide pharmacology

Metal Coordination Potential: Pyridin-2-yl-Pyrazole as a Bidentate Ligand Motif vs. Non-Coordinating Regioisomers

The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole substructure present in the target compound is a demonstrated bidentate ligand motif. Research on the parent ligand 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (CAS 21018-71-3) has shown that it forms mononuclear complexes with Zn(II) (ZnN2Cl2 distorted tetrahedral) and Ni(II) (NiN4OCl distorted octahedral), with distinct fluorescence properties governed by crystal packing arrangements [1]. This bidentate N,N'-coordination capability is geometrically impossible for pyridin-3-yl and pyridin-4-yl regioisomers, which can only coordinate in a monodentate fashion through the pyridine nitrogen without a second proximal donor atom. The target compound retains this bidentate motif appended to a furan-3-carboxamide tail, potentially enabling applications that require metal chelation (e.g., metalloenzyme inhibition, fluorescent probe design, catalysis) that are structurally precluded in analogous 3-yl and 4-yl pyridinyl pyrazoles.

Metal complex Fluorescence Coordination chemistry Crystal packing

Recommended Application Scenarios for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide Based on Available Evidence


Medicinal Chemistry Lead Optimization: Scaffold for ICRAC or Kinase Inhibitor Development

The compound can serve as a starting scaffold for medicinal chemistry programs targeting ICRAC channels or kinases, based on the class-level pharmacological precedent established for pyrazole-furan carboxamides as ICRAC inhibitors [1] and Akt1 kinase inhibitors (e.g., structural analog 25e achieving IC50 = 30.4 nM in p-PRAS40 assay) . The computed drug-like properties (MW 310.35, TPSA 73 Ų, cLogP 2.3) provide a favorable starting point for further optimization. Users should commission de novo screening against their target of interest, as no target-specific potency data exist for this exact compound. The pyridin-2-yl regioisomer should be maintained during optimization to preserve potential bidentate metal coordination capability if metalloenzyme targets are pursued.

Chemical Biology Probe Development: Bidentate Metal Chelation for Fluorescent or Catalytic Applications

The pyridin-2-yl-pyrazole substructure enables bidentate N,N'-coordination to transition metals (Zn²⁺, Ni²⁺, Cu²⁺), as demonstrated by crystallographic studies of the parent ligand forming ZnN2Cl2 tetrahedral and NiN4OCl octahedral complexes [1]. The target compound extends this motif with a furan-3-carboxamide tail that may provide additional coordination sites (furan O, amide O), enabling the design of ternary or higher-order metal complexes. This capability is structurally inaccessible to pyridin-3-yl or pyridin-4-yl regioisomers, making CAS 2034487-48-2 the preferred choice for applications requiring metal chelation, such as fluorescent metal sensors, metallodrug design, or coordination polymer synthesis.

Screening Library Compound: Privileged Scaffold for Diversity-Oriented Synthesis

As a compound featuring three distinct heterocyclic systems (pyrazole, pyridine, furan) with multiple derivatizable positions, CAS 2034487-48-2 is suitable for inclusion in diversity-oriented screening libraries. The commercially available 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine intermediate (CAS 1177355-64-4) [1] enables facile parallel synthesis of focused carboxamide libraries by varying the acylating agent. The scaffold's demonstrated activity across ICRAC, kinase, and SDH target classes (at the structural class level) suggests a broad target engagement profile, making it a reasonable inclusion in phenotypic screening decks where target deconvolution will follow hit identification.

Materials Science: Pyrazole-Furan Hybrid Building Block for Functional Polymers

The compound's heterocyclic architecture incorporating furan (a bio-derived monomer) and pyrazole (known for thermal stability enhancement) has been noted as a potential building block for advanced polymer materials with improved mechanical and thermal properties [1]. While this application remains at the exploratory stage, the structural uniqueness of the pyridin-2-yl-pyrazole-furan triad distinguishes it from simpler furan-based monomers and may offer distinct electronic or coordination properties in polymeric matrices. Users in materials research should verify batch-to-batch consistency and purity (≥90% via LCMS/NMR as per Life Chemicals QC standards ) before incorporation into polymerization protocols.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.